![molecular formula C17H17NO3 B12542005 N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide CAS No. 820210-83-1](/img/structure/B12542005.png)
N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and a formamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide typically involves the reaction of 4-methoxy-9H-xanthen-9-one with ethylamine, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amines, and substituted xanthene compounds. These products can be further utilized in various applications, enhancing the versatility of this compound .
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-9H-xanthen-9-one
- 4-Methyl-N-(9H-xanthen-9-yl)benzamide
- 2-Methoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one
Uniqueness
N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide stands out due to its unique combination of a xanthene core and a formamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
820210-83-1 |
|---|---|
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
N-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]formamide |
InChI |
InChI=1S/C17H17NO3/c1-20-16-8-4-6-14-12(9-10-18-11-19)13-5-2-3-7-15(13)21-17(14)16/h2-8,11-12H,9-10H2,1H3,(H,18,19) |
InChI-Schlüssel |
ODYUCOMDCDHPIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OC3=CC=CC=C3C2CCNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



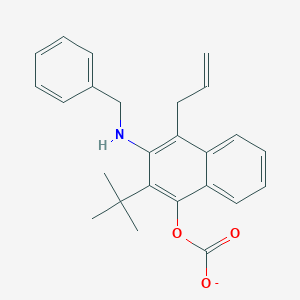



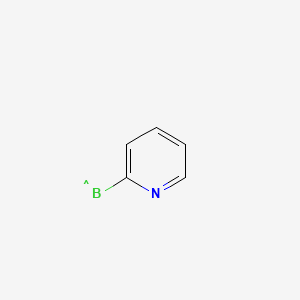
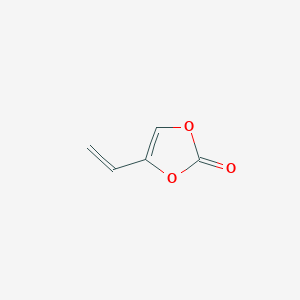
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
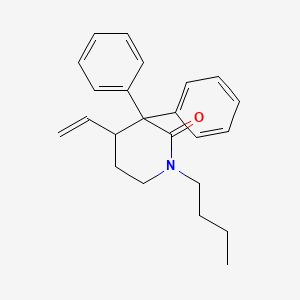
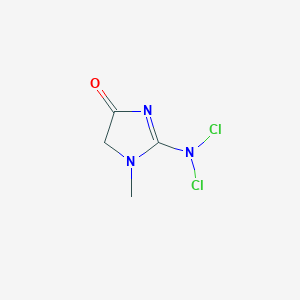
![2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12541979.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)

![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
